molecular formula C11H14N2O4 B062766 3-((tert-Butoxycarbonyl)amino)isonicotinic acid CAS No. 179024-65-8

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Cat. No.: B062766
CAS No.: 179024-65-8
M. Wt: 238.24 g/mol
InChI Key: ZZXUPXUHQHTUNH-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)isonicotinic acid (CAS: 179024-65-8) is a Boc-protected derivative of 3-aminoisonicotinic acid. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . Key physical properties include a melting point of 280°C (decomposition) and a boiling point of 399.4±27.0°C at atmospheric pressure . The compound is structurally characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This Boc group enhances stability during synthetic processes, making the compound valuable in pharmaceutical intermediates and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. Specifically, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including:

  • Antitubercular Activity : Isonicotinic acid derivatives are crucial in the development of anti-tuberculosis drugs. Compounds similar to 3-((tert-Butoxycarbonyl)amino)isonicotinic acid have been investigated for their potential to inhibit Mycobacterium tuberculosis .
  • Neurological Applications : There is ongoing research into compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs). The tert-butoxycarbonyl (Boc) protecting group enhances the compound's pharmacological properties by improving its stability and bioavailability .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. This property is particularly useful in multi-step syntheses where protecting groups are required to prevent unwanted reactions.

In proteomics, this compound is utilized as a reagent for peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for the formation of complex peptide structures that are essential for studying protein interactions and functions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the activity against various bacterial strains .
  • Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives using this compound as a starting material. These compounds showed promising results in preliminary biological assays targeting cancer cells and bacterial infections .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-((tert-Butoxycarbonyl)amino)isonicotinic acid with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 179024-65-8 C₁₁H₁₄N₂O₄ 238.24 Boc-protected amino group at pyridine 3-position; carboxylic acid at 4-position Drug discovery, peptide synthesis
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid N/A C₁₁H₁₃N₂O₃ 278.28 Acylated amino group (pivaloyl instead of Boc); higher lipophilicity Intermediate for kinase inhibitors
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid 885588-03-4 C₁₂H₈FIN₂O₂ 358.11 Halogenated aromatic substituent; bulky iodine atom enhances binding affinity Anticancer research
5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid 885277-14-5 C₁₁H₁₃ClN₂O₄ 272.68 Chlorine substituent at pyridine 2-position; Boc-protected amino at 5-position Antibacterial agents
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 16948-10-0 C₉H₁₇NO₄ 203.24 Aliphatic backbone with methyl branch; lower steric hindrance Peptide modification
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 Hydroxyl group at benzoic acid 5-position; enhanced solubility in polar solvents Natural product derivatization

Structural and Functional Analysis

Boc Protection vs. Acylation: The Boc group in this compound provides superior stability under acidic conditions compared to the pivaloyl group in 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This makes the Boc variant more suitable for multi-step syntheses . The iodine atom in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and enhances halogen bonding, which is critical for targeting hydrophobic pockets in enzymes .

Positional Isomerism: 5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid differs in the placement of the Boc group (5-position) and chlorine (2-position), leading to distinct electronic effects.

Backbone Flexibility: Aliphatic derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack the rigid pyridine ring, offering greater conformational flexibility for peptide backbone modifications .

Solubility and Bioavailability: The hydroxyl group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid improves aqueous solubility compared to the purely aromatic this compound, making it preferable for formulations requiring high bioavailability .

Cost and Availability

  • This compound is priced at ¥7,696.9/10g (Aladdin), while halogenated analogs like 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid are significantly costlier due to complex synthesis .

Biological Activity

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 197.20 g/mol
  • CAS Number : 179024-65-8

The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.

This compound has been studied for its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .
  • Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Enzyme InhibitionInhibits NNMT with a significant reduction in enzyme activity observed in vitro.
Antimicrobial PotentialExhibits activity against various bacterial strains; further studies needed to quantify effectiveness.
Binding AffinityDemonstrated strong binding to specific protein targets, indicating potential for drug development.
SolubilityImproved aqueous solubility due to the presence of the Boc group enhances bioavailability and pharmacokinetics.

Case Study 1: Inhibition of NNMT

A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that this compound significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for 3-((tert-Butoxycarbonyl)amino)isonicotinic acid?

  • Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on isonicotinic acid. A common approach involves coupling tert-butoxycarbonyl anhydride (Boc₂O) with the amine precursor under basic conditions (e.g., using NaHCO₃ or DMAP in THF). Reaction temperature (0–25°C) and anhydrous conditions are critical to prevent premature deprotection. For analogous Boc-protected compounds, coupling reactions are monitored by TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the carboxylic acid proton (broad peak at ~12–13 ppm). The pyridine ring protons appear as distinct aromatic signals .
  • IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : The compound’s poor solubility in non-polar solvents necessitates recrystallization from ethyl acetate/hexane mixtures or aqueous ethanol. For column chromatography, use polar stationary phases (e.g., silica gel) and elute with gradients of ethyl acetate in hexane (5–30%) with 0.1% acetic acid to suppress aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., splitting patterns due to rotational isomerism of the Boc group) require 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare data with structurally analogous compounds, such as Boc-protected cyclohexanecarboxylic acid (δ 1.43 ppm for tert-butyl in ¹H NMR) . Contaminants from incomplete purification are ruled out via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What strategies ensure the stability of this compound under varying conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., acetic acid) for protonation of the pyridine ring.
  • Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C for Boc derivatives) .
  • Hydrolytic Stability : Lyophilize the compound to minimize moisture-induced degradation .

Q. How can this compound be integrated into larger molecular architectures for bioactivity studies?

  • Methodological Answer : The carboxylic acid moiety enables conjugation to amines via EDC/HOBt coupling, forming amides for peptide-like inhibitors. For example, Boc-protected analogs are used in kinase inhibitors (e.g., Pimasertib derivatives), where the pyridine ring enhances binding affinity . Computational docking (AutoDock Vina) predicts interactions with target proteins, guiding functionalization at the 4-position .

Q. What are the implications of conflicting bioactivity data in structural analogs, and how can they guide research on this compound?

  • Methodological Answer : For Boc-protected compounds, bioactivity discrepancies (e.g., in GABA uptake inhibition) often arise from stereochemical variations. Resolve enantiomers via chiral HPLC (Chiralpak IA column) and test isolated isomers in vitro. Compare results with cis-3-aminocyclohexanecarboxylic acid derivatives, which show neuroactive properties .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUPXUHQHTUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611363
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-65-8
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridin-3-yl-carbamic acid tert-butyl ester (6.20 g) was dissolved in anhydrous diethyl ether (260 mL), cooled to −78° C. and N,N,N′,N′-tetramethylethylendiamine (14.4 mL) was added. A solution of n-butyl lithium (1.6 M in hexane, 60 mL) was added slowly over a time period of 10 minutes. After the addition of the reagent was completed, the reaction mixture was allowed to warm to −10° C. and stirred at this temperature for 2 hours. The reaction mixture was then re-cooled to −78° C. and slowly poured on a stirred mixture of dry ice in diethyl ether. After stirring for 30 minutes, water was added to the reaction mixture and the layers were separated after complete dissolution of solid materials. The aqueous layer was washed 2× with diethyl ether and the pH-value of the aqueous layer was adjusted to 5-6. The organic layer was extracted 2× with MTB-ether. The combined organic layer was washed with a small amount of brine, dried over MgSO4 and concentrated in vacuum. The residue was washed with hexane to remove oily by-products and dried in vacuum to afford 1.19 g of the title compound as beige solid. The aqueous washing was concentrated on a rotary evaporator to approx. 50 mL, inorganic salts were filtered off and MTB-ether was added to the mother liquor. 6N hydrochloric acid was slowly added into the well-stirred mixture until the pH-value was adjusted to −3. The layers were separated, the aqueous layer was washed 2× with MTB-ether and 2× with chloroform. The combined organic layer was dried over MgSO4 and dried in vacuum to give another 2.03 g of beige solid. Together, the first organic extract and 3.22 g of the title compound of the formula
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Synthesis routes and methods II

Procedure details

While a mixture of 1.16 g of 3-(tert-butoxycarbonylamino)pyridine and 25 ml of tetrahydrofuran was cooled in a dry ice-acetone bath, 8.5 ml of 1.65 M hexane solution of n-butyllithium was added so that the temperature of the reaction mixture did not exceed −60° C. The reaction mixture was stirred for 15 minutes. Cooling was stopped. Then, the reaction mixture was stirred until the temperature became 0° C. The reaction mixture was cooled in a dry ice-acetone bath again. After injection of carbon dioxide, cooling was stopped, and the reaction mixture was stirred at room temperature for two hours. After water was added, most of tetrahydrofuran and hexane was removed by concentration under reduced pressure. The residue was ice-cooled and 3N hydrochloric acid was added so as to adjust pH to about 3. Extraction with a mixture solvent (4:1) of ethyl acetate to tetrahydrofuran was carried out several times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 0.53 g of 3-(tert-butoxycarbonyl amino)isonicotinic acid.
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